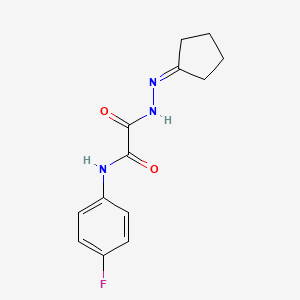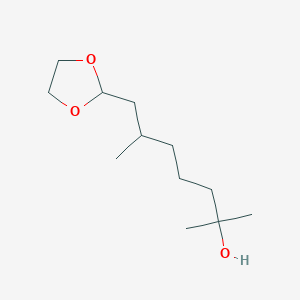
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide, also known as CPI-613, is a novel anticancer agent that has been extensively studied in recent years. This compound belongs to the class of lipoate analogs and has shown promising results in preclinical and clinical trials as a potential treatment for various types of cancer.
Mecanismo De Acción
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide works by disrupting the energy metabolism of cancer cells. It inhibits the activity of PDH and KGDH, which are enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, respectively. This leads to a decrease in ATP production and an increase in ROS production, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis in a variety of cancer cell lines, including pancreatic cancer, breast cancer, and leukemia. 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in preclinical and clinical trials. However, there are also limitations to using 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide. One area of focus is the development of new analogs with improved potency and selectivity. Another area of focus is the identification of biomarkers that can be used to predict patient response to 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide. Additionally, there is ongoing research on the use of 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide in combination with other anticancer agents, such as chemotherapy and immunotherapy. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide in different types of cancer.
Métodos De Síntesis
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide is synthesized by reacting 2-cyclopentylidenehydrazinecarboxamide with 4-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is purified by column chromatography to obtain 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of mitochondrial enzymes, specifically pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KGDH), which are crucial for energy production in cancer cells. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately resulting in apoptosis of cancer cells.
Propiedades
IUPAC Name |
N'-(cyclopentylideneamino)-N-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c14-9-5-7-10(8-6-9)15-12(18)13(19)17-16-11-3-1-2-4-11/h5-8H,1-4H2,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPMBSHQTLODMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NC2=CC=C(C=C2)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyclopentylidenehydrazinyl)-N-(4-fluorophenyl)-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5172299.png)
![3-(4-fluorophenyl)-5-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5172303.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5172320.png)
![methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5172336.png)


![N-ethyl-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5172348.png)

![methyl 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5172359.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5172361.png)
![5-(3-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5172369.png)
![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5172386.png)
![4-[5-({2-[(2-hydroxyethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B5172392.png)
![7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5172399.png)